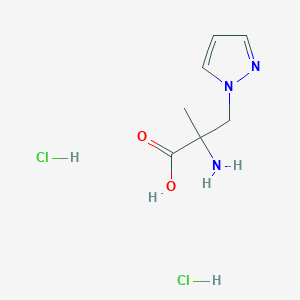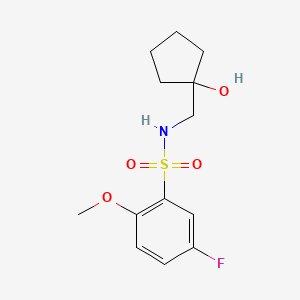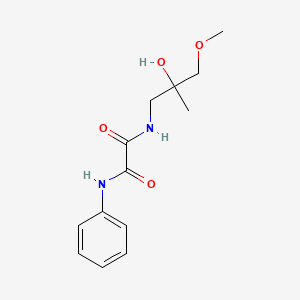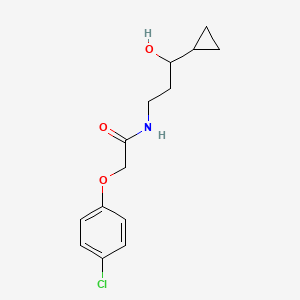
N-(2-tert-butylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-tert-butylphenyl)benzamide” is a chemical compound with the linear formula C11H15NO . It has a molecular weight of 177.248 .
Synthesis Analysis
The synthesis of N-tert-butyl amides, such as “N-(2-tert-butylphenyl)benzamide”, can be achieved through the reaction of nitriles with tert-butyl benzoate . This process is catalyzed by Zn(ClO4)2·6H2O at 50 °C under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of “N-(2-tert-butylphenyl)benzamide” consists of a benzamide group attached to a tert-butyl group . The benzamide group is a common structural motif in many pharmaceutical compounds .
Chemical Reactions Analysis
Benzamide derivatives, including “N-(2-tert-butylphenyl)benzamide”, can be prepared through the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Physical And Chemical Properties Analysis
“N-(2-tert-butylphenyl)benzamide” is likely to share similar physical and chemical properties with other amides. Most amides are solids at room temperature, and the lower members of the series are soluble in water . The polar nature of the amide group and its ability to form hydrogen bonds contribute to these properties .
Applications De Recherche Scientifique
Synthesis Methods
- A palladium-catalyzed strategy involving tert-butyl isocyanide insertion from N-(2-bromophenyl)benzamides has been developed, showcasing advanced synthesis methods for related compounds (Wang et al., 2015).
Chemical Properties and Reactions
- Research on organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides, including derivatives of N-(2-tert-butylphenyl)benzamide, highlights their potential in novel material design (Wu et al., 2011).
- Investigations into sterically encumbered systems for low-coordinate phosphorus centers have utilized compounds like 2,3,5,6-tetrakis(p-tert-butylphenyl)benzene, relevant to N-(2-tert-butylphenyl)benzamide chemistry (Shah et al., 2000).
Applications in Drug Synthesis
- N-(2-tert-butylphenyl)benzamide derivatives have been synthesized for potential anticancer applications, with studies showing promising cytotoxic activity against HeLa cells (Purwanto et al., 2021).
- Derivatives of N-(2-tert-butylphenyl)benzamide have been synthesized and investigated for their anti-inflammatory and analgesic activities (Pau et al., 1999).
Molecular Docking and Virtual Screening
- Molecular modeling and virtual screening of N-(2-tert-butylphenyl)benzamide derivatives, such as bis-(4-(tert-butyl)-N-(methylcarbamothioyl)benzamide)-Iron (III) complex, have shown potential as anticancer candidates (Ruswanto et al., 2021).
Novel Material Design
- Synthesis of polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, closely related to N-(2-tert-butylphenyl)benzamide, has demonstrated their application in creating new materials with high thermal stability (Hsiao et al., 2000).
Mécanisme D'action
While the specific mechanism of action for “N-(2-tert-butylphenyl)benzamide” is not mentioned in the available literature, it’s worth noting that the N-tert-butyl amide group is found in many drugs such as finasteride, nelfinavir, and CPI-1189 . These drugs have various mechanisms of action, including the treatment of benign prostatic hyperplasia, HIV treatment, and neuroprotective therapy for HIV-associated central nervous system disease .
Propriétés
IUPAC Name |
N-(2-tert-butylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-17(2,3)14-11-7-8-12-15(14)18-16(19)13-9-5-4-6-10-13/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIGTSXAIIYXDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2635882.png)
![2-[[1-(2,5-Dimethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2635883.png)

![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2635888.png)
![3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2635890.png)

![2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one](/img/structure/B2635892.png)




![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2635898.png)

